1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

Biocatalysis Asymmetric Synthesis Apremilast Intermediate

This compound is the authentic Apremilast Impurity 32 with the precise 3-ethoxy-4-methoxyphenyl architecture required for accurate HPLC quantification in ANDA submissions. Generic substitution is not feasible—analogues with differing substituents exhibit altered chromatographic behavior and stereochemical outcomes. As a prochiral ketone, it enables industrial-scale asymmetric hydrogenation (99.4% yield, 98.2% ee) for PDE4 inhibitor synthesis. Suitable for ketoreductase-mediated bioreduction and structure-activity relationship studies.

Molecular Formula C12H16O5S
Molecular Weight 272.32 g/mol
CAS No. 1450657-28-9
Cat. No. B1375837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
CAS1450657-28-9
Molecular FormulaC12H16O5S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)CS(=O)(=O)C)OC
InChIInChI=1S/C12H16O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7H,4,8H2,1-3H3
InChIKeyNDPZMKPHRVBCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (CAS 1450657-28-9): Structural, Synthetic, and Procurement Profile


1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (CAS 1450657-28-9) is a ketosulfone derivative with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . The compound is primarily recognized as Apremilast Impurity 32 and as a key prochiral intermediate in the chemoenzymatic synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used for psoriatic arthritis and psoriasis [1][2]. Its structure features a 3-ethoxy-4-methoxyphenyl group linked to a methylsulfonyl-substituted ethanone moiety, which provides a reactive ketone center for asymmetric reduction to the corresponding chiral alcohol [3].

Why Generic Substitution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (CAS 1450657-28-9) Is Not Advisable: Structural and Functional Specificity


Generic substitution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone is not feasible because its precise molecular architecture—specifically the 3-ethoxy-4-methoxyphenyl substitution pattern and the methylsulfonyl ketone functionality—directly dictates its reactivity and application in downstream asymmetric synthesis and impurity profiling [1]. Closely related analogs, such as compounds lacking the ethoxy group or bearing different sulfonyl substituents, exhibit altered electronic and steric properties that lead to different reduction outcomes (e.g., enantiomeric excess and conversion) and distinct chromatographic behavior [2]. In the context of Apremilast manufacturing, using an alternative prochiral ketone would compromise the stereochemical integrity of the chiral alcohol intermediate, potentially affecting the final drug substance's purity and bioactivity [3].

Quantitative Evidence Guide: Performance Metrics of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (CAS 1450657-28-9) vs. Comparators


Biocatalytic Reduction Efficiency: Ketoreductase vs. Lipase Method

In the chemoenzymatic synthesis of Apremilast, the bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone using ketoreductase KRED-P2-D12 yielded the chiral alcohol (R)-3 with 48% conversion and 93% enantiomeric excess (ee) [1]. In contrast, a parallel approach using lipase from Aspergillus niger for kinetic resolution of the racemic acetate (rac-4) gave the same product with >99% ee and 50% conversion [1].

Biocatalysis Asymmetric Synthesis Apremilast Intermediate

Chemical Reduction Yield: Asymmetric Hydrogenation Benchmark

As an alternative to biocatalysis, asymmetric hydrogenation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone using a DIOP-RuCl2-Me-BIMAH catalyst system under 3 MPa hydrogen pressure produced (R)-3 with a reaction yield of 99.4% and 98.2% enantiomeric excess [1]. This compares to the ketoreductase method which achieved 48% conversion and 93% ee [2].

Asymmetric Hydrogenation Chiral Alcohol Apremilast Synthesis

Purity Specifications and Analytical Suitability: Commercial vs. Reference Standards

Commercial vendors supply 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone at a standard purity of 98% , while reference standard-grade material for impurity profiling is offered with >95% purity under ISO 17034 accreditation [1]. In comparison, other Apremilast impurities such as Impurity 22 and Impurity 48 are also available at similar purity levels (typically 95-98%) [2], but the specific substitution pattern of Impurity 32 makes it uniquely suited for method validation targeting the ketone-to-alcohol reduction step.

Quality Control Reference Standard Analytical Method Development

Regulatory and Quality Control Utility: Apremilast Impurity 32

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone is designated as Apremilast Impurity 32 and is utilized for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) for generic Apremilast [1]. While other impurities like Impurity 22 and Impurity 48 are also used in similar contexts [2], Impurity 32 specifically corresponds to the ketone intermediate, making it essential for establishing process-related impurity profiles and demonstrating synthetic route control [3].

Impurity Profiling ANDA Submission Method Validation

Role as Key Intermediate: Structural Contribution to Apremilast

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone serves as a foundational building block in the synthesis of Apremilast, providing a significant portion of the final molecule's core structure [1]. In comparison, other intermediates such as the chiral amine derivative (S)-2-[1-(3-ethoxy-4-methoxyphenyl)]-1-methylsulfonyl-2-ethylamine [2] or 4-acetylamino-isoindol-1,3-dione [3] contribute different molecular fragments. The ketone intermediate's specific role is to undergo stereoselective reduction to establish the chiral center in Apremilast [4].

Drug Intermediate Apremilast Synthesis Pharmaceutical Manufacturing

Application Scenarios for 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (CAS 1450657-28-9) Based on Quantitative Evidence


Asymmetric Synthesis of Apremilast Chiral Alcohol via Biocatalysis

This compound is employed as the prochiral substrate in ketoreductase-mediated bioreduction to produce (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, achieving 48% conversion and 93% ee [1]. This scenario is optimal for research groups exploring enzymatic routes to chiral alcohols for Apremilast or related PDE4 inhibitors.

Asymmetric Hydrogenation for High-Yield, High-Enantiopurity Apremilast Intermediate

For industrial-scale manufacturing of Apremilast, asymmetric hydrogenation of this ketone using a DIOP-Ru catalyst system delivers the chiral alcohol with 99.4% yield and 98.2% ee [2]. This application leverages the compound's reactivity to achieve superior stereocontrol and throughput compared to biocatalytic alternatives.

Impurity Reference Standard for Apremilast Quality Control

As Apremilast Impurity 32, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone is used in HPLC method development and validation for generic Apremilast ANDA submissions [3]. Its unique retention time and UV profile enable accurate quantification of this process-related impurity, ensuring batch-to-batch consistency and regulatory compliance [4].

Synthetic Building Block for PDE4 Inhibitor Medicinal Chemistry

Researchers developing novel PDE4 inhibitors utilize this compound as a core fragment to explore structure-activity relationships around the 3-ethoxy-4-methoxyphenyl scaffold . Its methylsulfonyl ketone moiety serves as a versatile handle for further derivatization, including reductive amination and Grignard additions.

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